molecular formula C7H6F3N3O2 B2748658 6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide CAS No. 2034233-60-6

6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide

Cat. No.: B2748658
CAS No.: 2034233-60-6
M. Wt: 221.139
InChI Key: CMLFDADYYKGTML-UHFFFAOYSA-N
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Description

6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is notable for its trifluoroethyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.

Mechanism of Action

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests . More research is needed to identify the specific targets of this compound.

Mode of Action

The biological activities of similar compounds, like trifluoromethylpyridines, are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s worth noting that fluorinated compounds, such as trifluoromethyl, often significantly change the fat solubility of the parent compound, enhance the metabolic stability of the molecule, and affect its biological activities such as drug absorption, distribution, and donor-receptor interaction .

Pharmacokinetics

It’s known that the introduction of a trifluoromethyl group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .

Result of Action

Similar compounds have been found to exhibit significant biological activities, including protease inhibition, anticancer, anti-tumor, and anti-hiv activities .

Action Environment

It’s known that the properties of fluorinated compounds make them valuable in various fields, including medicinal chemistry, pesticides, and functional materials .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide are not well-documented. It is known that pyrimidine derivatives play a crucial role in various biochemical reactions . They interact with a variety of enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

The specific cellular effects of this compound are currently unknown. Pyrimidine derivatives have been associated with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Hydroxy Group: The hydroxy group at position 6 can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Addition of the Trifluoroethyl Group: The trifluoroethyl group is introduced through nucleophilic substitution reactions using trifluoroethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trifluoroethyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoroethyl group.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-2-carboxamide: Similar structure but with the hydroxy group at a different position.

    6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxylate: An ester derivative with different chemical properties.

Uniqueness

6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide is unique due to the specific positioning of the hydroxy and trifluoroethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-oxo-N-(2,2,2-trifluoroethyl)-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)2-11-6(15)4-1-5(14)13-3-12-4/h1,3H,2H2,(H,11,15)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLFDADYYKGTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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